2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol
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Overview
Description
2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol is a heterocyclic compound that features an oxadiazole ring fused with a phenol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s worth noting that oxadiazole derivatives, which include this compound, have been reported to possess a broad spectrum of biological activity . They have shown significant antibacterial activity against Salmonella typhi , suggesting that the bacterial cells could be the primary targets.
Mode of Action
Oxadiazole derivatives have been known to interact with their targets, causing changes that lead to their biological activity . The interaction could involve binding to specific receptors or enzymes, disrupting their normal function.
Biochemical Pathways
Given the reported antibacterial activity of similar oxadiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication, leading to bacterial death.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol are not explicitly mentioned in the available literature. These properties are crucial in determining the bioavailability of the compound. In silico predictions suggest that similar compounds have favorable oral bioavailability .
Result of Action
Based on the reported antibacterial activity of similar oxadiazole derivatives , the compound likely leads to bacterial death, which would be the ultimate result of its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with 2-hydroxy-5-nitrobenzaldehyde, followed by cyclization in the presence of phosphorus oxychloride to form the oxadiazole ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present in derivatives, can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole core but differ in the substituents attached to the ring.
4-Hydroxy-1,3,4-oxadiazole derivatives: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: 2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol is unique due to the presence of both an amino group and a phenol group, which can participate in a wide range of chemical reactions and biological interactions. This dual functionality enhances its versatility in various applications .
Properties
IUPAC Name |
2-amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-9-12-13-10(15-9)6-3-4-8(14)7(11)5-6/h3-5,14H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIJZHSRMPGCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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